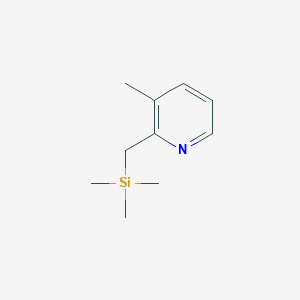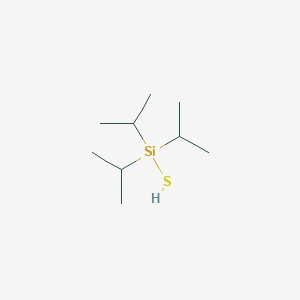
三异丙基硅烷硫醇
描述
Triisopropylsilanethiol is an organosilicon compound with the chemical formula C₉H₂₂SSi . It is known for its utility in organic synthesis, particularly as a synthetic equivalent to hydrogen sulfide for the preparation of unsymmetrical dialkyl sulfides and alkanethiols . This compound is also used as a polarity reversal catalyst in radical reactions and serves as a ligand in the Ziegler-Natta polymerization of ethylene .
科学研究应用
Triisopropylsilanethiol has a wide range of applications in scientific research:
作用机制
Target of Action
Triisopropylsilanethiol (TIPS-SH) is an organosilicon compound . It primarily targets the synthesis of unsymmetrical dialkyl sulfides and alkanethiols . It also serves as a ligand in the Ziegler-Natta polymerization of ethylene .
Mode of Action
TIPS-SH acts as a synthetic equivalent of hydrogen sulfide (H2S) in the preparation of unsymmetrical dialkyl sulfides and alkanethiols . It interacts with its targets by serving as a polarity reversal catalyst during radical reactions .
Biochemical Pathways
It is known to influence the synthesis of unsymmetrical dialkyl sulfides and alkanethiols . It also plays a role in the Ziegler-Natta polymerization of ethylene .
Pharmacokinetics
Its physical properties such as boiling point (70-75 °c/2 mmhg), density (0887 g/mL at 25 °C), and refractive index (n20/D 1479) are known . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of TIPS-SH’s action primarily involve the synthesis of unsymmetrical dialkyl sulfides and alkanethiols . It also influences the Ziegler-Natta polymerization of ethylene .
Action Environment
Its physical properties such as boiling point, density, and refractive index suggest that it may be influenced by temperature and pressure .
生化分析
Biochemical Properties
Triisopropylsilanethiol interacts with various biomolecules during biochemical reactions. It acts as a ligand in the Ziegler-Natta polymerization of ethylene . It also serves as a reagent to prepare 9-BBN-derived alkyl and aryl boranes .
Cellular Effects
It is known to play a role in radical reactions, acting as a polarity reversal catalyst .
Molecular Mechanism
Triisopropylsilanethiol exerts its effects at the molecular level by serving as a polarity reversal catalyst in radical reactions . It can act as a hydride donor in acidic conditions .
Temporal Effects in Laboratory Settings
It is known to be a stable compound used in various chemical reactions .
Metabolic Pathways
Triisopropylsilanethiol is involved in the synthesis of unsymmetrical dialkyl sulfides and alkanethiols . It serves as a polarity reversal catalyst in these reactions .
准备方法
Synthetic Routes and Reaction Conditions: Triisopropylsilanethiol can be synthesized through the reaction of lithium hydrosulfide with triisopropylchlorosilane at low temperatures (around -78°C) in tetrahydrofuran . This reaction yields triisopropylsilanethiol in high purity and quantitative yield.
Industrial Production Methods: In industrial settings, triisopropylsilanethiol is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often carried out in continuous-flow reactors to enhance efficiency .
Types of Reactions:
Nucleophilic Reactions: Triisopropylsilanethiol acts as a nucleophile, making it a convenient synthetic equivalent of hydrogen sulfide for the synthesis of alkanethiols and unsymmetrical dialkyl sulfides.
Radical Reactions: It is used as a polarity reversal catalyst in radical reactions, promoting the radical reduction of alkyl halides by silanes.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, triisopropylsilanethiol reacts with vinyl and aryl halides to form silyl sulfides.
Common Reagents and Conditions:
Lithium Hydrosulfide (LiSH): Used in the synthesis of triisopropylsilanethiol.
Triisopropylchlorosilane (TIPSCl): Reacts with lithium hydrosulfide to form triisopropylsilanethiol.
Palladium Catalysts: Used in cross-coupling reactions involving triisopropylsilanethiol.
Major Products Formed:
Alkanethiols and Unsymmetrical Dialkyl Sulfides: Formed through nucleophilic reactions.
Silyl Sulfides: Formed through palladium-catalyzed cross-coupling reactions.
相似化合物的比较
- Triphenylsilanethiol
- 1-Adamantanethiol
- 2-(Trimethylsilyl)ethanethiol
Comparison: Triisopropylsilanethiol is unique due to its high reactivity and versatility in various chemical reactions. Unlike triphenylsilanethiol, which is primarily used in the synthesis of thiols, triisopropylsilanethiol is used in a broader range of applications, including radical reactions and polymerization . Its high nucleophilicity and ability to act as a polarity reversal catalyst make it distinct from other similar compounds .
属性
IUPAC Name |
tri(propan-2-yl)-sulfanylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKHFNMJTBLKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392455 | |
| Record name | Triisopropylsilanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156275-96-6 | |
| Record name | Triisopropylsilanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(propan-2-yl)silanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Triisopropylsilanethiol effective in radical-chain reactions?
A1: Triisopropylsilanethiol acts as a potent hydrogen atom transfer (HAT) catalyst in radical-chain reactions. This capability stems from the relatively weak S-H bond, making it an efficient donor of hydrogen radicals. [, , , ] For example, it facilitates the formation of benzylic radicals for subsequent carboxylation with CO2. []
Q2: How does Triisopropylsilanethiol contribute to the end-functionalization of polymers?
A2: Triisopropylsilanethiol enables the controlled introduction of thiol (SH) groups at the terminal ends of polymers. [] This is particularly valuable in modifying regioregular poly(3-hexylthiophene-2,5-diyl)s (rr-P3HTs), paving the way for further functionalization and material engineering. []
Q3: Can you provide examples of Triisopropylsilanethiol's role in synthesizing specific compounds?
A3: Triisopropylsilanethiol is instrumental in several synthetic transformations.
- Thiols and Sulfides: It serves as a precursor for a range of thiols, unsymmetrical sulfides, and thioacetals. [, ]
- Protected Mercaptans: It enables the regio- and stereospecific synthesis of (O-TIPS)-protected 2-hydroxyalkylmercaptans from epoxides. [, , ]
Q4: How does the structure of a substrate influence its reactivity with Triisopropylsilanethiol in radical reactions?
A4: Research on bicyclic benzylidene acetals derived from 1,3-diols shows that the regioselectivity of their reaction with Triisopropylsilanethiol is significantly affected by the stereochemistry (cis or trans) of the ring junction. [] This difference is attributed to factors like thermodynamic driving force, charge-transfer stabilization of the transition state, and the degree of umbrella angle strain at the emerging radical center during the reaction. []
Q5: Are there any studies exploring the computational aspects of Triisopropylsilanethiol's reactivity?
A5: Yes, density functional theory calculations have been employed to investigate the mechanism of β-scission in reactions involving Triisopropylsilanethiol. [] These computations suggest that the reaction proceeds through a product-like transition state, where the geometry at the emerging radical center approaches planarity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


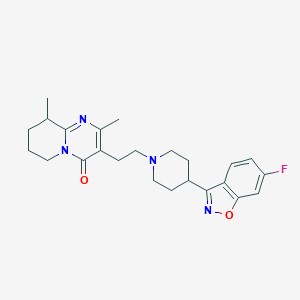
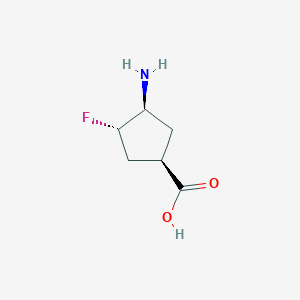
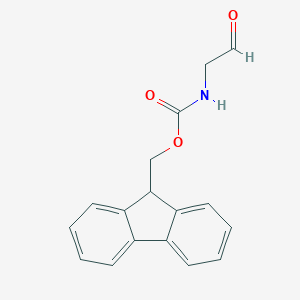

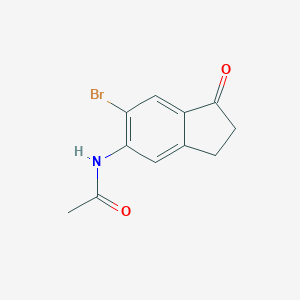
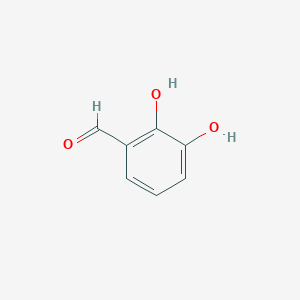
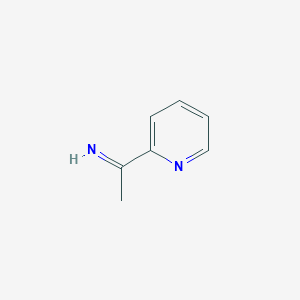

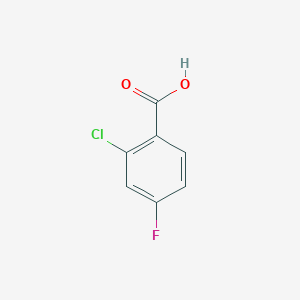
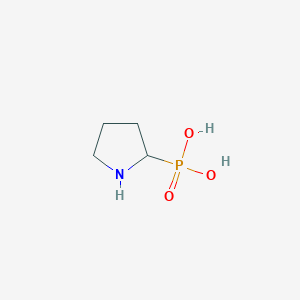
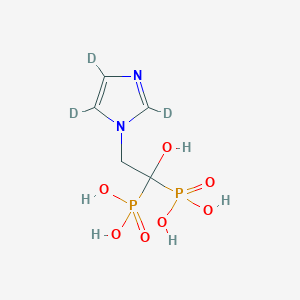
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)

